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Compound of Interest

Compound Name: Rostratin C

Cat. No.: B15571172 Get Quote

Technical Support Center: Structural Elucidation
of Rostratin C
Welcome to the technical support center for the structural elucidation of Rostratin C. This

resource is designed for researchers, scientists, and drug development professionals engaged

in the study of this complex natural product. Here you will find troubleshooting guides and

frequently asked questions (FAQs) to address common challenges encountered during

experimental work.

Frequently Asked Questions (FAQs)
Q1: What is Rostratin C and what are its key structural features?

A1: Rostratin C is a cytotoxic disulfide natural product isolated from the marine-derived fungus

Exserohilum rostratum.[1][2] It is a cyclic dipeptide with a complex, bridged hexacyclic core

structure.[3] Key features include a disulfide bridge, multiple stereocenters, and various

oxygenated functionalities, making its structural determination a significant challenge.[2][3]

Q2: What are the primary analytical techniques used for the structural elucidation of Rostratin
C?

A2: The structural elucidation of Rostratin C and its analogues primarily relies on a

combination of advanced spectroscopic techniques. These include one-dimensional (1D) and
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two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution

Mass Spectrometry (HRMS), and chemical degradation methods.[2] The absolute configuration

of stereocenters is often determined using methods like the modified Mosher's ester analysis.

[2]

Q3: What are some of the major challenges in determining the structure of Rostratin C?

A3: The primary challenges in the structural elucidation of Rostratin C include:

Stereochemical Complexity: The molecule possesses numerous chiral centers, and

determining their relative and absolute configurations is a non-trivial task.

Complex Ring System: The bridged, hexacyclic nature of the molecule leads to complex and

often overlapping signals in NMR spectra, making assignments difficult.[3]

Disulfide Bridge: The presence of a disulfide bond can introduce conformational rigidity and

may complicate mass spectral fragmentation patterns.

Sample Availability: As a natural product, obtaining sufficient quantities of pure Rostratin C
for extensive spectroscopic analysis can be a limiting factor.

Q4: Are there any known synthetic routes for Rostratin C or related compounds?

A4: While specific total synthesis routes for Rostratin C are not widely published, synthetic

strategies for related dithiodiketopiperazines like Rostratin A have been developed.[4][5][6]

These syntheses often involve complex, multi-step sequences to construct the polycyclic core

and install the correct stereochemistry, highlighting the significant synthetic challenges posed

by this class of molecules.[4][5][6]

Troubleshooting Guides
Problem 1: Ambiguous or Overlapping Signals in ¹H and
¹³C NMR Spectra

Symptom: Difficulty in assigning specific proton and carbon signals due to significant signal

overlap in the 1D NMR spectra.
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Possible Cause: The complex, rigid, and highly functionalized structure of Rostratin C leads

to a high density of signals in certain spectral regions.

Troubleshooting Steps:

Utilize 2D NMR Techniques: Employ a suite of 2D NMR experiments to resolve

ambiguities. Key experiments include:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the

carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

infer relative stereochemistry.

Vary Solvent and Temperature: Acquiring spectra in different deuterated solvents (e.g.,

CDCl₃, DMSO-d₆, Methanol-d₄) or at different temperatures can sometimes induce

chemical shift changes that resolve overlapping signals.

Chemical Derivatization: Acetylation or other chemical modifications of hydroxyl groups

can shift adjacent proton signals downfield, aiding in their assignment.

Problem 2: Difficulty in Determining the Absolute
Stereochemistry

Symptom: The relative stereochemistry has been established using NOESY/ROESY, but the

absolute configuration of the molecule remains unknown.

Possible Cause: NMR alone cannot typically determine the absolute configuration of a chiral

molecule.
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Troubleshooting Steps:

Modified Mosher's Ester Analysis: This is a well-established NMR-based method for

determining the absolute configuration of chiral secondary alcohols.[2] It involves reacting

the alcohol with the chiral Mosher's acid chlorides ((R)- and (S)-α-methoxy-α-

(trifluoromethyl)phenylacetyl chloride) and analyzing the ¹H NMR chemical shift

differences of the resulting diastereomeric esters.

X-ray Crystallography: If a suitable single crystal of Rostratin C can be obtained, X-ray

crystallography provides an unambiguous determination of the three-dimensional

structure, including the absolute stereochemistry.

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy can be used to compare

the experimental spectrum of Rostratin C with that of related compounds with known

absolute configurations or with theoretically calculated CD spectra.

Problem 3: Inconsistent or Unclear Mass Spectrometry
Fragmentation

Symptom: High-resolution mass spectrometry (HRMS) confirms the molecular formula, but

the MS/MS fragmentation pattern is difficult to interpret for structural confirmation.

Possible Cause: The rigid, polycyclic structure and the presence of the disulfide bond can

lead to complex fragmentation pathways that are not easily predictable.

Troubleshooting Steps:

High-Resolution MS/MS: Utilize high-resolution tandem mass spectrometry to obtain

accurate mass measurements of fragment ions. This can help in proposing elemental

compositions for the fragments.

Controlled Fragmentation: Vary the collision energy in the mass spectrometer to control

the extent of fragmentation. Lower energies may produce simpler spectra with only the

most facile fragmentations.

Chemical Derivatization: Derivatization of functional groups can alter fragmentation

pathways in a predictable manner, providing additional structural clues.
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Comparison with Analogues: If available, compare the fragmentation pattern of Rostratin
C with that of its known analogues (e.g., Rostratin A, B, D) to identify common

fragmentation pathways.

Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Rostratin C

Property Value Source

Molecular Formula C₂₀H₂₄N₂O₈S₂ [3]

Molecular Weight 484.5 g/mol [3]

Appearance White to off-white solid -

¹H NMR (500 MHz, CDCl₃) δ

(ppm)
1.0 - 6.5 (complex multiplets) Hypothetical

¹³C NMR (125 MHz, CDCl₃) δ

(ppm)
20 - 180 Hypothetical

HRMS (ESI+) m/z
[M+H]⁺ calculated: 485.1052,

found: 485.1055
Hypothetical

UV λmax (MeOH) nm 220, 275 Hypothetical

IC₅₀ (HCT-116) 0.76 µg/mL [1][2]

Experimental Protocols
Protocol 1: General 2D NMR Data Acquisition

Sample Preparation: Dissolve 5-10 mg of purified Rostratin C in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR: Acquire a standard 1D proton spectrum to determine appropriate spectral widths

and acquisition times.
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COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment to establish ¹H-¹H

correlations.

HSQC: Acquire a sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C

correlations.

HMBC: Acquire a gradient-enhanced HMBC experiment with a long-range coupling delay

optimized for J-couplings of 4-10 Hz to establish multi-bond ¹H-¹³C correlations.

NOESY/ROESY: Acquire a 2D NOESY or ROESY experiment with a mixing time of 200-500

ms to identify through-space correlations for stereochemical analysis.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin) with apodization and zero-filling as needed to enhance resolution and signal-to-

noise.

Protocol 2: Modified Mosher's Ester Analysis
Esterification:

In two separate microscale vials, dissolve ~0.5 mg of Rostratin C in 0.2 mL of anhydrous

pyridine.

To one vial, add a slight excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-

(trifluoromethyl)phenylacetyl chloride.

To the other vial, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl

chloride.

Allow the reactions to proceed at room temperature for 1-4 hours, monitoring by TLC for

the disappearance of the starting material.

Workup: Quench the reactions by adding a few drops of water. Extract the products with a

suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl and brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the resulting diastereomeric Mosher's esters by preparative TLC or HPLC.
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NMR Analysis:

Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

Carefully assign the proton signals for the protons flanking the newly formed ester linkage.

Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

A positive Δδ for protons on one side of the carbinol center and a negative Δδ for those on

the other side allows for the assignment of the absolute configuration at that center.

Visualizations
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Ambiguous NMR Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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